molecular formula C8H10N2O B1313866 Ethyl isonicotinimidate CAS No. 41050-96-8

Ethyl isonicotinimidate

Cat. No. B1313866
CAS RN: 41050-96-8
M. Wt: 150.18 g/mol
InChI Key: VMLBGAUWXMOYSQ-UHFFFAOYSA-N
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Description

Ethyl isonicotinimidate, also known as Isonicotinimidic acid ethyl ester, is a chemical compound with the molecular formula C8H10N2O . It contains a total of 21 atoms, including 10 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .


Molecular Structure Analysis

The molecular structure of Ethyl isonicotinimidate consists of 21 atoms, including 10 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . The molecular weight is 150.18 . Further details about its 3-dimensional molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure datafile can be found in the references .

Scientific Research Applications

1. Tuberculosis Research

Ethyl isonicotinimidate plays a role in tuberculosis research. A study by Banerjee et al. (1994) found that a mutation in the mycobacterial inhA gene conferred resistance to both isoniazid (INH) and ethionamide (ETH) in Mycobacterium smegmatis and M. bovis, suggesting that inhA is likely a primary target of action for these drugs.

2. Agricultural Applications

In agricultural research, ethyl isonicotinimidate derivatives have been used for pest control. Johnson (1970) discovered that certain pesticides effectively controlled nematode populations on centipede grass. The compounds included ethyl 4-(methylthio)-m-tolyl isopropylphosphoramidate and O,O-diethyl S-[2-(ethylthio)ethyll phosphorothioate, resulting in increased seed production due to nematode control (Johnson, 1970).

3. Chemical Synthesis

Ethyl isonicotinimidate is used in chemical synthesis. Yadav et al. (2005) conducted a reaction of ethyl isonicotinate with hydrazine hydrate in non-aqueous medium to produce isoniazid, an important agent in the treatment of tuberculosis. This study highlights the utility of ethyl isonicotinimidate in synthesizing clinically relevant compounds (Yadav, Joshi, & Lathi, 2005).

4. Analytical Chemistry

In the field of analytical chemistry, Marszałł et al. (2006) explored the use of 1-ethyl-3-methylimidazolium ionic liquid as a buffer additive in the separation of nicotinic acid and its isomers, including isonicotinic acid, by capillary electrophoresis. This demonstrates the relevance of ethyl isonicotinimidate derivatives in analytical separations (Marszałł, Markuszewski, & Kaliszan, 2006).

5. Material Science

In material science, Kang et al. (2021) discovered Ni(IN)2 (where IN = isonicotinic acid) as a promising adsorbent for ethane/ethylene separation. This finding underscores the application of ethyl isonicotinimidate derivatives in developing materials for industrial separations (Kang et al., 2021).

6. Environmental Toxicology

In environmental toxicology, ethyl isonicotinimidate derivatives are studied for their potential to cross biological barriers. Kern et al. (2019) examined whether ethylmercury, a compound related to ethyl isonicotinimidate, crosses the blood-brain barrier. Their findings provide insights into the transport mechanisms of similar ethyl compounds across cellular membranes, with implications for understanding the environmental impact of these compounds on human health (Kern, Geier, Homme, & Geier, 2019).

7. Coordination Chemistry

Ethyl isonicotinimidate derivatives play a significant role in coordination chemistry. Goher and Drátovský (1976) explored the formation of complexes between isonicotinic acid, ethyl isonicotinate, and cuprous halides. These complexes, characterized by analytical data, diamagnetism, and conductivity measurements, provide insights into the interactions of ethyl isonicotinimidate derivatives with metals, which is crucial for developing new materials and catalysts (Goher & Drátovský, 1976).

Safety And Hazards

Ethyl isonicotinimidate is considered a combustible liquid. It should be kept away from heat, sparks, open flames, and hot surfaces. Containers may explode when heated .

properties

IUPAC Name

ethyl pyridine-4-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-11-8(9)7-3-5-10-6-4-7/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLBGAUWXMOYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90483045
Record name Ethyl isonicotinimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl isonicotinimidate

CAS RN

41050-96-8
Record name Ethyl 4-pyridinecarboximidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41050-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl isonicotinimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-cyanopyridine (135 g) and ethanol (83.3 ml) in chloroform (1000 ml) is cooled in an ice bath for 30 min. Anhydrous HCl (143 g) is bubbled into the cold mixture over a period of 7 hours with stirring continued overnight with cooling. The reaction mixture is filtered and the filtered solid added portionwise to an ice cold 10% K2CO3 solution (500 g in 5 l H2O) with stirring. A liter of ether is added to the mixture after 20 min with stirring. The aqueous layer is extracted with ether and the organic extracts combined and dried overnight. The dried solution is filtered, evaporated in vacuo and vacuum distilled giving as a main fraction 75.5 g of a colorless liquid, b.p. 63°-65° C. (0.14 mm).
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
83.3 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl isonicotinimidate
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Ethyl isonicotinimidate

Citations

For This Compound
3
Citations
ZI Itov, SD L'vova, VI Gunar - Pharmaceutical Chemistry Journal, 1976 - Springer
… We prepared ethyl isonicotinimidate (IV) by a similar method. Its … than the free ethyl isonicotinimidate: Attemptedrecrystallization from … To confirm the structure, ethyl isonicotinimidate …
Number of citations: 4 link.springer.com
DJ Brown, WB Cowden - Australian journal of chemistry, 1983 - CSIRO Publishing
… with thiocyanic acid to afford the Zmethylated thiosemicarbazide (Id) and thence the thione (2c) and the amplifier (4); the thione (2c) was made also by heating ethyl isonicotinimidate …
Number of citations: 20 www.publish.csiro.au
F Ma, J Li, S Zhang, Y Gu, T Tan… - … A European Journal, 2021 - Wiley Online Library
… No product formation was observed with an ester derivative (NA15) that contains a sensitive functional group and ethyl isonicotinimidate hydrochloride (NA18) that contains a …

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